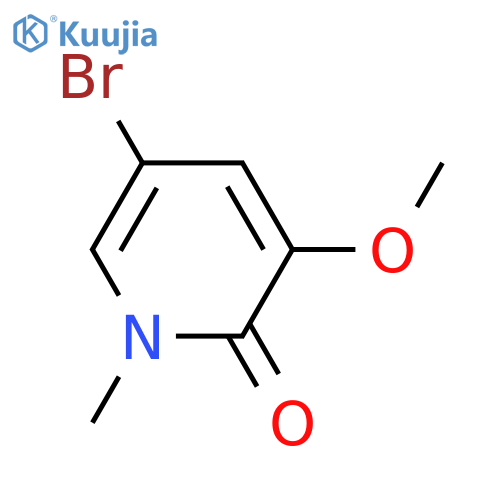

Cas no 1611464-89-1 (5-bromo-3-methoxy-1-methyl-1,2-dihydropyridin-2-one)

5-bromo-3-methoxy-1-methyl-1,2-dihydropyridin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one

- 2(1H)-Pyridinone, 5-bromo-3-methoxy-1-methyl-

- 5-bromo-3-methoxy-1-methylpyridin-2-one

- 5-Bromo-1-methyl-3-methoxypyridin-2(1H)-one

- 5-bromo-3-methoxy-1-methyl-1,2-dihydropyridin-2-one

-

- MDL: MFCD28680188

- インチ: 1S/C7H8BrNO2/c1-9-4-5(8)3-6(11-2)7(9)10/h3-4H,1-2H3

- InChIKey: CITZKJYPHATPGA-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(N(C)C=1)=O)OC

計算された属性

- せいみつぶんしりょう: 216.974

- どういたいしつりょう: 216.974

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 29.5

5-bromo-3-methoxy-1-methyl-1,2-dihydropyridin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D972083-250mg |

5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one |

1611464-89-1 | 95% | 250mg |

$455 | 2024-07-28 | |

| eNovation Chemicals LLC | D972083-500mg |

5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one |

1611464-89-1 | 95% | 500mg |

$665 | 2024-07-28 | |

| eNovation Chemicals LLC | D972083-5g |

5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one |

1611464-89-1 | 95% | 5g |

$4475 | 2024-07-28 | |

| Enamine | EN300-19597729-0.5g |

5-bromo-3-methoxy-1-methyl-1,2-dihydropyridin-2-one |

1611464-89-1 | 95% | 0.5g |

$679.0 | 2023-09-17 | |

| Enamine | EN300-19597729-1.0g |

5-bromo-3-methoxy-1-methyl-1,2-dihydropyridin-2-one |

1611464-89-1 | 95% | 1g |

$871.0 | 2023-05-25 | |

| Enamine | EN300-19597729-1g |

5-bromo-3-methoxy-1-methyl-1,2-dihydropyridin-2-one |

1611464-89-1 | 95% | 1g |

$871.0 | 2023-09-17 | |

| Aaron | AR023OBH-100mg |

5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one |

1611464-89-1 | 95% | 100mg |

$439.00 | 2025-02-14 | |

| Aaron | AR023OBH-2.5g |

5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one |

1611464-89-1 | 95% | 2.5g |

$2373.00 | 2025-02-14 | |

| eNovation Chemicals LLC | D972083-50mg |

5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one |

1611464-89-1 | 95% | 50mg |

$215 | 2025-02-20 | |

| 1PlusChem | 1P023O35-10g |

5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one |

1611464-89-1 | 95% | 10g |

$4692.00 | 2024-06-20 |

5-bromo-3-methoxy-1-methyl-1,2-dihydropyridin-2-one 関連文献

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

5-bromo-3-methoxy-1-methyl-1,2-dihydropyridin-2-oneに関する追加情報

5-Bromo-3-Methoxy-1-Methyl-1,2-Dihydropyridin-2-One: A Comprehensive Overview

5-Bromo-3-Methoxy-1-Methyl-1,2-Dihydropyridin-2-One, also known by its CAS registry number CAS No. 1611464-89-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of dihydropyridines, which are widely studied for their potential applications in drug development and material science. The structure of this compound is characterized by a pyridone ring with substituents at positions 3, 5, and 6, including a bromine atom at position 5 and a methoxy group at position 3. These substituents play a crucial role in determining the compound's chemical reactivity and biological activity.

The synthesis of 5-Bromo-3-Methoxy-1-Methyl-1,2-Dihydropyridin-2-One involves a series of well-established organic reactions, including nucleophilic substitution, oxidation, and cyclization processes. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have also explored the use of microwave-assisted synthesis and continuous flow reactors to optimize the production process, making it more environmentally friendly and cost-effective.

In terms of physical properties, this compound exhibits a melting point of approximately 200°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, while it shows limited solubility in water. These properties make it suitable for various applications in organic synthesis and pharmaceutical research.

The biological activity of 5-Bromo-3-Methoxy-1-Methyl-1,2-Dihydropyridin-2-One has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase (COX) enzymes. Additionally, this compound has shown promising results in modulating cellular signaling pathways involved in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Recent research has also focused on the use of this compound as a building block for the development of more complex molecular structures with enhanced pharmacological properties. For instance, scientists have explored its role in the synthesis of heterocyclic compounds with improved bioavailability and selectivity for specific therapeutic targets.

In conclusion, 5-Bromo-3-Methoxy-1-Methyl-1,2-Dihydropyridin-2-One is a versatile compound with a wide range of applications in organic chemistry and pharmacology. Its unique structure and chemical properties make it an invaluable tool for researchers seeking to develop novel drugs and materials. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in the advancement of science and medicine.

1611464-89-1 (5-bromo-3-methoxy-1-methyl-1,2-dihydropyridin-2-one) 関連製品

- 1552304-61-6(2-(4-methylbenzoyl)-1H-indol-3-amine)

- 2227862-23-7(tert-butyl 3-(2R)-2-aminopropylazetidine-1-carboxylate)

- 1111290-52-8(3-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine)

- 1024222-56-7(1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one)

- 1367437-65-7(4-(2-methoxyquinolin-3-yl)pyrrolidin-2-one)

- 1478230-49-7(4-amino-3-(4-methoxyphenyl)-3-methylbutanoic acid)

- 1361515-78-7(3,5-Bis(2,4,6-trichlorophenyl)-2-hydroxy-6-methylpyridine)

- 451511-79-8(N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide)

- 97522-31-1((2S)-2-benzylpyrrolidine)

- 2034472-56-3(5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one)